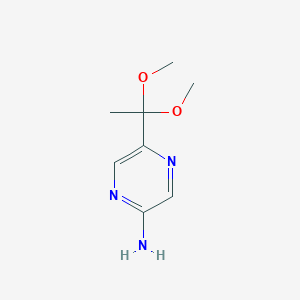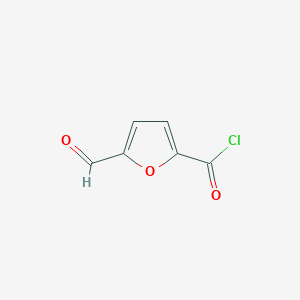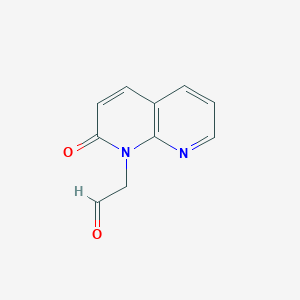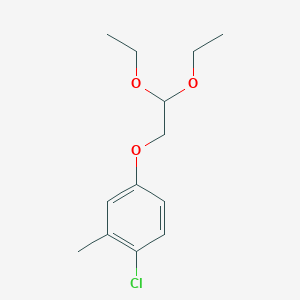![molecular formula C7H10N2O B8552481 2-[(pyridin-3-yl)amino]ethan-1-ol](/img/structure/B8552481.png)
2-[(pyridin-3-yl)amino]ethan-1-ol
Descripción general
Descripción
2-[(Pyridin-3-yl)amino]ethan-1-ol is an organic compound that features a pyridine ring attached to an aminoethanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a pyridine ring and an aminoethanol group allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-[(pyridin-3-yl)amino]ethan-1-ol involves the reaction of 3-aminopyridine with ethylene oxide. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or water. The reaction can be represented as follows:
3-aminopyridine+ethylene oxide→this compound
Another method involves the reduction of 2-[(pyridin-3-yl)amino]acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pyridin-3-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(pyridin-3-yl)amino]acetaldehyde or 2-[(pyridin-3-yl)amino]acetic acid.
Reduction: Formation of 2-[(pyridin-3-yl)amino]ethane.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(Pyridin-3-yl)amino]ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of pyridine-containing compounds with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(pyridin-3-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the aminoethanol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Pyridin-2-yl)amino]ethan-1-ol
- 2-[(Pyridin-4-yl)amino]ethan-1-ol
- 2-[(Pyridin-3-yl)amino]propan-1-ol
Comparison
2-[(Pyridin-3-yl)amino]ethan-1-ol is unique due to the position of the amino group on the pyridine ring, which influences its reactivity and biological activity. Compared to 2-[(pyridin-2-yl)amino]ethan-1-ol and 2-[(pyridin-4-yl)amino]ethan-1-ol, the 3-position of the amino group in this compound allows for different substitution patterns and interactions with biological targets. Additionally, the presence of the ethanol group provides further versatility in chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylamino)ethanol |
InChI |
InChI=1S/C7H10N2O/c10-5-4-9-7-2-1-3-8-6-7/h1-3,6,9-10H,4-5H2 |
Clave InChI |
SNXJFWSNRZMEKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NCCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8552415.png)

![12-[(2-Methylacryloyl)amino]dodecanoic acid](/img/structure/B8552445.png)


![1-[(5-Methoxynaphthalen-2-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B8552456.png)






![8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8552502.png)
